REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([O:13]C)=[O:12])[C:5]([OH:7])=[O:6].O[Li].O>C1COCC1.CO.O>[NH2:1][C:2]1[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1C(=O)OC
|
Name
|
THF MeOH—H2O
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Name
|
LiOH—H2O
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture stirred at RT over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 5 mL of water
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |